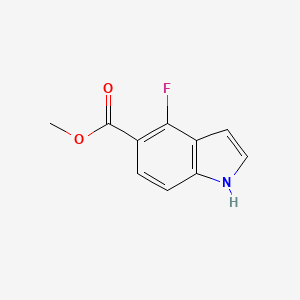
methyl 4-fluoro-1H-indole-5-carboxylate
Vue d'ensemble
Description
Methyl 4-fluoro-1H-indole-5-carboxylate is a substituted 1H-indole . It is an indole derivative and a useful building block, used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .
Synthesis Analysis
Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular formula of methyl 4-fluoro-1H-indole-5-carboxylate is C10H8FNO2 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Methyl indole-5-carboxylate can be used as a substrate for indigoid generation . It has been used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
The molecular weight of methyl 4-fluoro-1H-indole-5-carboxylate is 193.18 . For more detailed physical and chemical properties, you may refer to resources like Sigma-Aldrich .Applications De Recherche Scientifique
-
Biosynthesis of Inhibitors of Protein Kinases
- Field : Biochemistry
- Application : Indole derivatives are used in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be useful in treating diseases such as cancer .
- Method : The specific methods of application or experimental procedures would depend on the specific protein kinase being targeted and the specific inhibitor being synthesized .
- Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to inhibit the activity of protein kinases to treat diseases .
-
Metal-Free Friedel-Crafts Alkylation
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants in metal-free Friedel-Crafts alkylation . This is a type of chemical reaction used to attach alkyl groups to aromatic compounds.
- Method : The specific methods of application or experimental procedures would depend on the specific reactants and conditions used .
- Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to synthesize new organic compounds .
-
Treatment of Various Disorders
- Field : Medicine and Pharmacology
- Application : Indole derivatives have been found to be biologically active compounds useful for the treatment of various disorders in the human body . This includes cancer cells, microbes, and different types of disorders .
- Method : The specific methods of application would depend on the specific disorder being treated and the specific indole derivative being used .
- Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to treat various disorders .
-
Antiviral Activity
- Field : Virology
- Application : Certain indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
- Method : The specific methods of application would depend on the specific virus being targeted and the specific indole derivative being used .
- Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to inhibit the activity of viruses .
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .
- Method : The specific methods of application or experimental procedures would depend on the specific alkaloid being synthesized .
- Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to synthesize new alkaloids .
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Certain indole derivatives have shown anti-inflammatory activity . For example, benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
- Method : The specific methods of application would depend on the specific inflammation being targeted and the specific indole derivative being used .
- Results : The outcomes of these applications would also depend on the specific context, but generally, the goal is to inhibit the activity of inflammation .
Orientations Futures
Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products, and the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of research on methyl 4-fluoro-1H-indole-5-carboxylate and similar compounds may continue to focus on their synthesis, biological activity, and potential applications in medicine and other fields.
Propriétés
IUPAC Name |
methyl 4-fluoro-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAMXSQVTKMOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-fluoro-1H-indole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


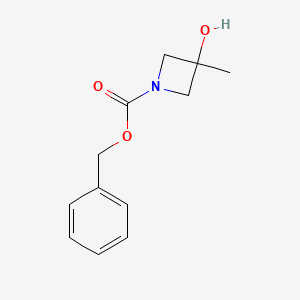
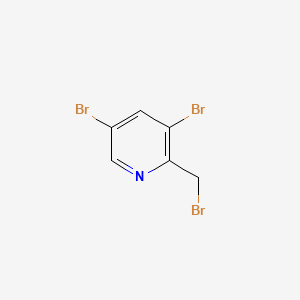
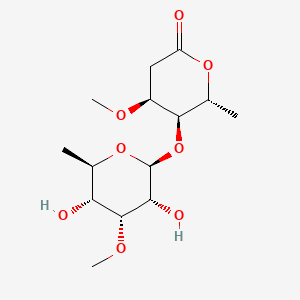
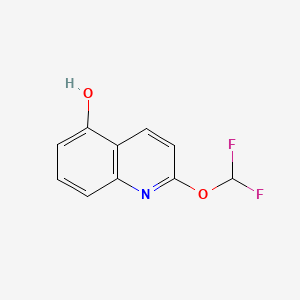
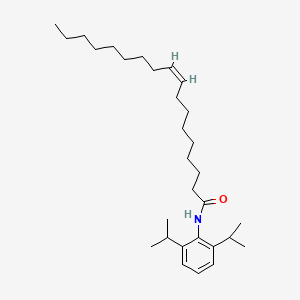
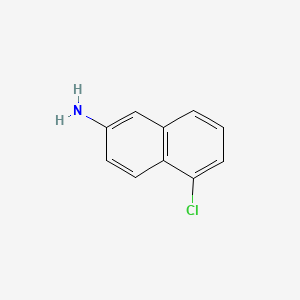
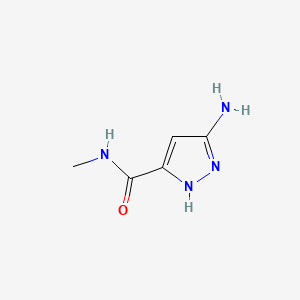
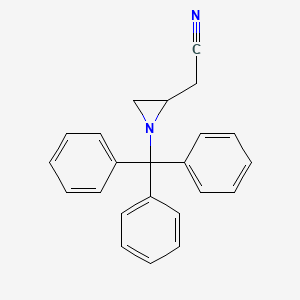
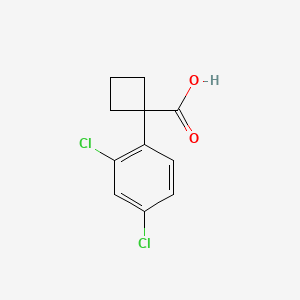
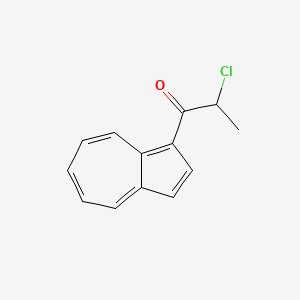
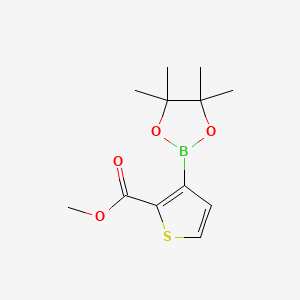
![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)
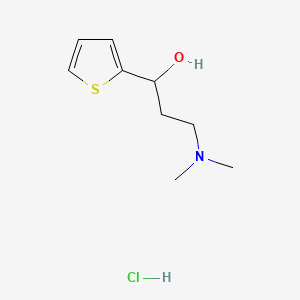
![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)